REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH2:2][OH:3].[Br:6][CH2:7][CH2:8][CH2:9]Br.[H-].[Na+]>C1COCC1>[Br:6][CH2:7][CH2:8][CH2:9][O:3][CH2:2][C:1]([OH:5])=[O:4] |f:2.3|
|
Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)O
|
Name
|
|
Quantity
|
6.41 g
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with dilute HCl (1.0 M, 100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted into chloroform (3×50 ml)
|
Type
|
WASH
|
Details
|
This was then washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (SiO2, CHCl3 /MeOH)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCOCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.91 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |